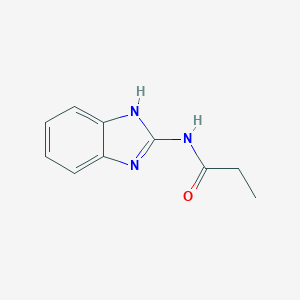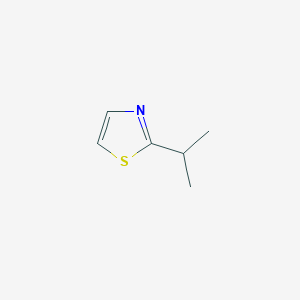![molecular formula C21H17NO3 B097099 [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate CAS No. 16571-39-4](/img/structure/B97099.png)
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.2585 . This compound is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-((p-methoxybenzylidene)amino)phenol . It is characterized by the presence of a phenol group, a methoxyphenyl group, and a benzoate ester group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate typically involves the reaction of p-methoxybenzaldehyde with p-aminophenol under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base, which is then esterified to form the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate can be compared with other similar compounds such as:
p-Methoxybenzylidene p-aminophenol: Similar structure but without the benzoate ester group.
p-((p-Methoxybenzylidene)amino)phenol: Another similar compound with slight structural variations.
Properties
CAS No. |
16571-39-4 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI Key |
ZXGYKJZWIKJRHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
16571-39-4 |
Synonyms |
Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


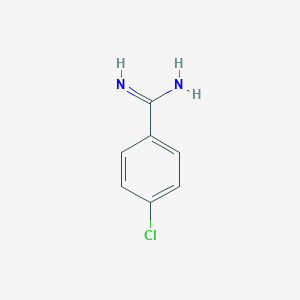
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
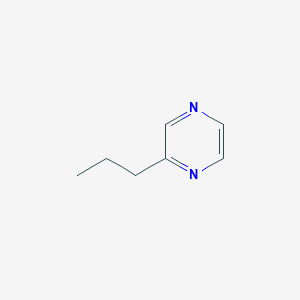
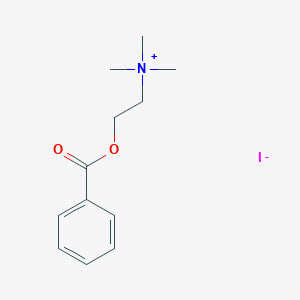
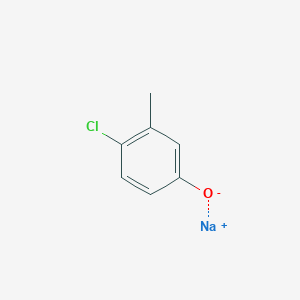
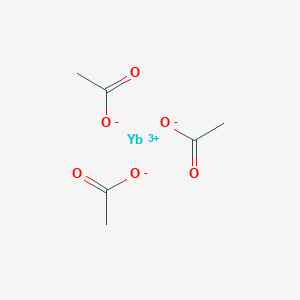
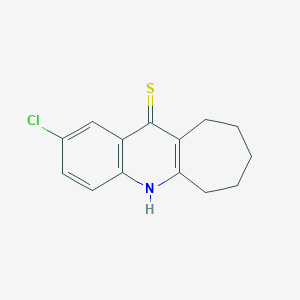
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
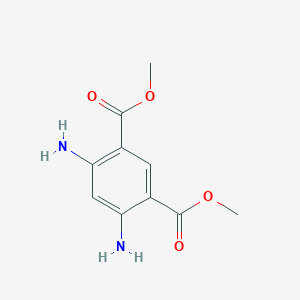
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
